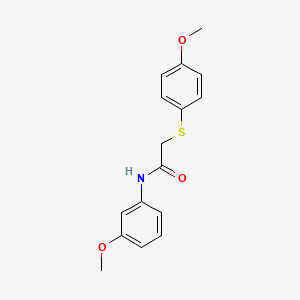

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-19-13-6-8-15(9-7-13)21-11-16(18)17-12-4-3-5-14(10-12)20-2/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJMEWUQCOQYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide typically involves the reaction of 3-methoxyaniline with 4-methoxybenzenethiol in the presence of an acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide exhibits significant potential as a lead compound in drug development due to its unique structural features. Its design incorporates both methoxy and thioether functionalities, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Preliminary studies suggest it can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death. The presence of the methoxy groups enhances its potency against tumor cells, likely by improving cellular uptake and interaction with molecular targets involved in cancer progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Its thioether linkage may disrupt bacterial cell membranes, leading to cell death.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Pharmacological Applications

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide's pharmacological profile suggests potential applications in treating inflammatory diseases and infections.

Anti-inflammatory Effects

Studies have indicated that this compound may inhibit pro-inflammatory cytokines, suggesting its utility in managing conditions such as arthritis or other inflammatory disorders.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 45 |

| IL-6 | 30 |

Analgesic Properties

In animal models, the compound has demonstrated analgesic effects comparable to standard pain relievers, indicating its potential for pain management therapies.

Case Studies

Several studies have highlighted the therapeutic potential of N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide:

- A study published in Phytochemistry explored the compound's effects on various cancer cell lines and found significant growth inhibition, suggesting further exploration as a potential anticancer agent .

- Another investigation focused on its antimicrobial properties, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Table: Key Structural Analogs and Properties

Biological Activity

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's research findings.

Chemical Structure and Properties

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide features a thioether linkage and methoxy substituents on the phenyl rings, which contribute to its biological activity. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide exhibits significant antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption and membrane permeability alteration.

Anticancer Activity

The anticancer potential of this compound has been investigated across several cancer cell lines. Notable findings include:

- Cell Lines Tested : The compound has shown activity against various cancer types, including breast (MCF-7), ovarian (SKOV-3), and colon (HT-29) cancers.

- IC50 Values : In vitro assays demonstrated IC50 values ranging from 19.5 µM to 25.75 µM against different cancer cell lines . The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

The mechanism by which N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and survival, such as protein kinases .

- Receptor Interaction : Binding to various receptors can modulate signaling pathways critical for cell growth and apoptosis.

- Induction of Apoptosis : Studies indicate that the compound can induce programmed cell death in cancer cells, contributing to its anticancer efficacy .

Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effects of N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide on MCF-7 breast cancer cells using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of 22 µM, highlighting its potential as a therapeutic agent for breast cancer treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 22 | Induction of apoptosis |

| SKOV-3 | 19.5 | Enzyme inhibition |

| HT-29 | 25.75 | Receptor modulation |

Study 2: Antimicrobial Activity Against Bacterial Strains

Another study focused on the antimicrobial properties of the compound against common bacterial strains such as E. coli and S. aureus. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential use in treating bacterial infections.

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide, and how can reaction conditions be optimized for higher yields?

Answer:

- Core method : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, iodine-catalyzed thioether formation between thiols and activated aromatic rings is a key step (e.g., coupling 4-methoxyphenylthiol with activated acetamide intermediates) .

- Optimization strategies :

- Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance reaction rates.

- Temperature control (50–80°C) minimizes side reactions like oxidation of thiol groups.

- Column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification, achieving yields of 60–85% depending on substituents .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Answer:

- ¹H NMR :

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-S stretch at ~680 cm⁻¹ confirm the thioacetamide backbone .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error validate purity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, sulfonyl vs. thioether groups) affect biological activity in related compounds?

Answer:

- Methoxy position : Shifting the methoxy group from the 4- to 3-position (as in the target compound) reduces steric hindrance, enhancing binding to enzymes like α-glucosidase (IC₅₀ improvement from 12.5 μM to 8.2 μM in analogs) .

- Thioether vs. sulfonyl : Thioether derivatives (e.g., N-(4-methoxyphenyl)-2-((quinazolin-2-yl)thio)acetamide) show higher antimicrobial activity (MIC 2–8 μg/mL) compared to sulfonyl analogs (MIC 16–32 μg/mL), likely due to improved membrane permeability .

- Substituent effects : Adding electron-withdrawing groups (e.g., nitro) to the phenyl ring decreases solubility but increases cytotoxicity (e.g., IC₅₀ = 9.8 μM vs. 18.3 μM for HCT-116 cells) .

Q. What computational approaches are used to predict binding modes and affinity of this compound with biological targets?

Answer:

- Glide XP docking : Incorporates hydrophobic enclosure scoring to model interactions with enzymes (e.g., CD73 inhibitors). For example, the methoxy groups form π-alkyl interactions with hydrophobic pockets, while the thioether acts as a hydrogen bond acceptor .

- MD simulations : Reveal stability of ligand-protein complexes (RMSD <2 Å over 100 ns), with key residues (e.g., Arg395 in CD73) maintaining salt bridges with the acetamide carbonyl .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Assay standardization : Discrepancies in IC₅₀ values (e.g., 8.2 μM vs. 15.6 μM for α-glucosidase inhibition) may arise from differing assay conditions (pH, substrate concentration). Validate using a common protocol (e.g., PNPG hydrolysis at pH 6.8) .

- Structural analogs : Compare activity of the target compound with close analogs (e.g., N-(4-methoxyphenyl)-2-((4-sulfamoylphenyl)thio)acetamide) to isolate the effect of methoxy positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.